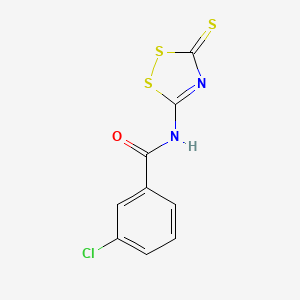

3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

Description

3-Chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a heterocyclic compound featuring a benzene ring substituted with a chlorine atom at the 3-position, linked via a carboxamide group to a 1,2,4-dithiazole-3-thione moiety. This structure combines electrophilic (chlorine) and nucleophilic (thione sulfur) sites, making it a candidate for diverse applications, including coordination chemistry and bioactive molecule design.

Properties

IUPAC Name |

3-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS3/c10-6-3-1-2-5(4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCDBXMOZRMFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=S)SS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of 3-chlorobenzoic acid with thioamide derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the formation of the carboxamide linkage . The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the dithiazole moiety to its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Nucleophiles: Amines, thiols, alcohols

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Thiols and Thioethers: Formed through reduction reactions

Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Scientific Research Applications of 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide

3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, identified by the CAS number 36289-33-5, is a chemical compound with diverse applications in scientific research . This compound is utilized as a building block in synthesizing complex molecules and as a reagent in various organic reactions. It has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications, and is being explored for potential use in drug development.

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Functions as a crucial reagent and building block in creating more complex molecules. Its unique chemical structure allows it to participate in various organic reactions, facilitating the synthesis of novel compounds. |

| Antimicrobial Research | Researched for its potential to combat microbial infections. Studies evaluate its effectiveness against various bacteria and fungi, seeking to develop new treatments for infectious diseases. |

| Drug Development | Explored for its possible applications in creating new pharmaceutical drugs, especially those targeting microbial infections. Its antimicrobial properties make it a candidate for developing novel therapeutic agents. |

| Industrial Chemistry | Employed in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its role in industrial processes highlights its importance in manufacturing various products, showcasing its versatility in chemical applications. |

Detailed Applications

Chemistry: 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide serves as a fundamental building block for synthesizing more complex molecules. Its structure allows it to be a reagent in various organic reactions, enabling the creation of novel compounds with specific properties.

Biology: The compound is investigated for its potential antimicrobial and antifungal properties. Researchers explore its effectiveness against different strains of bacteria and fungi to understand its mechanism of action and potential therapeutic applications. For example, thiazole derivatives, which share structural similarities, have been studied for antimicrobial and antiproliferative activities .

Medicine: Due to its antimicrobial properties, 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is explored for its potential use in drug development. It may serve as a lead compound for creating new drugs targeting infectious diseases.

Industry: In the industry, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its chemical properties make it valuable in creating a range of products, from agricultural chemicals to pharmaceutical drugs.

Synthesis and Production

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets. The dithiazole moiety is believed to interfere with the metabolic pathways of microorganisms, leading to their inhibition or death. The compound may also interact with enzymes or proteins, disrupting their normal function and contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dithiazole-Thione Moieties

- N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)propanamide (CAS: 36289-45-9) Molecular Formula: C₅H₆N₂OS₃ vs. C₉H₆ClN₃OS₃ (target compound). Key Differences: Replacement of the 3-chlorobenzene group with a propanamide chain reduces aromaticity and introduces aliphatic flexibility. Spectral Data: While specific IR/NMR data are unavailable, the dithiazole-thione moiety is expected to show characteristic C=S stretches near 1275 cm⁻¹ (similar to ) and S–S vibrations at ~587 cm⁻¹ .

N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide (DDTT, CAS: 1192027-04-5)

- Role : Used as a sulfurizing reagent in oligonucleotide synthesis ().

- Comparison : The formimidamide group in DDTT replaces the carboxamide linkage in the target compound, enhancing solubility in polar aprotic solvents (e.g., DMF) due to increased hydrogen-bonding capacity. This modification highlights the importance of the carboxamide group in dictating solubility and intermolecular interactions .

Chlorinated Carboxamide Derivatives

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide () Structural Features: Chlorinated pyrazole-carboxamide derivatives with aryl substituents (e.g., 3a–3p). Spectroscopic Trends:

- IR : C=O stretches at ~1636 cm⁻¹ (amide I band).

¹H-NMR : Aromatic protons resonate between δ 7.2–8.1 ppm; methyl groups appear near δ 2.4–2.6 ppm.

- Key Contrast : Pyrazole rings introduce additional nitrogen atoms, increasing hydrogen-bonding sites compared to the dithiazole-thione system.

- 3-Chloro-N-(dialkylcarbamothioyl)benzamide Metal Complexes () Coordination Chemistry: Nickel(II) complexes exhibit distorted square-planar geometries, with sulfur (thioamide) and oxygen (amide) acting as donor atoms.

Comparative Data Table

Research Implications and Gaps

- Synthetic Challenges : The dithiazole-thione ring’s sensitivity to hydrolysis (inferred from ) may require anhydrous conditions during synthesis.

- Biological Potential: Pyrazole-carboxamide derivatives () exhibit antimicrobial activity, suggesting the target compound could be optimized for similar uses by tuning substituents.

- Coordination Chemistry: ’s nickel complexes demonstrate that sulfur and oxygen donors in the target compound may stabilize transition metals, warranting exploration of its catalytic or medicinal properties.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 3-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance nucleophilic substitution. Triethylamine is critical for neutralizing HCl byproducts during chloroacetyl chloride reactions .

- Temperature Control : Maintain 20–25°C during reagent addition to prevent side reactions (e.g., thiazole ring degradation). Post-reaction, dilute with water to precipitate the product .

- Catalyst Screening : Explore microwave-assisted synthesis (e.g., 300–500 W, 80–120°C) to reduce reaction times by 60–70% compared to classical heating .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

- Methodology :

- Recrystallization : Use ethanol-DMF (3:1 v/v) to dissolve impurities while retaining the target compound’s crystallinity .

- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for separation of thiadiazole byproducts .

- HPLC Validation : Confirm purity >98% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can structural confirmation be achieved for this dithiazole-carboxamide derivative?

- Methodology :

- Spectroscopic Triangulation :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).

- FT-IR : Confirm thioxo (C=S) stretch at 1150–1250 cm⁻¹ and amide (C=O) at 1660–1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 327.2 (theoretical) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology :

- Solubility Screening : Test DMSO, DMF, and acetonitrile (1–10 mg/mL) with sonication. Avoid aqueous buffers (pH >7) due to thiol-thione tautomerism instability .

- Stability Profiling : Store at –20°C under argon to prevent oxidation of the dithiazole ring .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for substitution .

- Molecular Docking : Use AutoDock Vina to screen against cancer targets (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonding with the carboxamide group .

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict logP and IC50 trends .

Q. How should contradictory biological activity data be resolved?

- Methodology :

- Statistical DOE : Apply factorial design (e.g., 2³ matrix) to isolate variables (concentration, incubation time, cell line variability) causing discrepancies .

- Orthogonal Assays : Validate antiproliferative activity via MTT, ATP-luminescence, and apoptosis markers (caspase-3/7) to rule out assay-specific artifacts .

Q. What experimental frameworks are recommended for assessing mechanism of action in cancer models?

- Methodology :

- Transcriptomics : RNA-seq profiling of treated vs. untreated cells (e.g., HeLa) to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .

- Metabolomics : LC-MS/MS analysis of glutathione depletion linked to thiol-reactive dithiazole moieties .

- In Vivo Validation : Use xenograft models (e.g., BALB/c mice) with dose escalation (10–50 mg/kg, i.p.) to evaluate tumor regression and toxicity .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodology :

- Solvent Recycling : Recover dioxane via fractional distillation (bp 101°C) with >90% efficiency .

- Catalyst-Free Reactions : Substitute triethylamine with biodegradable bases (e.g., DBU) in microwave conditions .

- Atom Economy : Optimize stoichiometry (1:1 amine:chloroacetyl chloride) to reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.